4-Fluoro-1H-pyrrole-2-carbaldehyde is a heterocyclic compound characterized by a five-membered pyrrole ring with a fluorine atom at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is . The presence of the fluorine atom enhances the compound's electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The aldehyde group allows for various
These reactions contribute to its versatility in synthetic organic chemistry.
The biological activity of 4-Fluoro-1H-pyrrole-2-carbaldehyde has not been extensively studied, but compounds with similar structures often exhibit significant pharmacological properties. The pyrrole ring is known to be present in various bioactive molecules, suggesting potential applications in medicinal chemistry. Preliminary studies indicate that the compound may interact with biological targets, although specific mechanisms and effects require further investigation.
Several synthesis methods for 4-Fluoro-1H-pyrrole-2-carbaldehyde have been documented:
These methods can be optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed.
4-Fluoro-1H-pyrrole-2-carbaldehyde finds applications in various fields:
Several compounds share structural similarities with 4-Fluoro-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluorobenzaldehyde | Contains a fluorobenzyl group | Lacks the pyrrole ring; primarily used as an aromatic aldehyde. |
| 4-Fluorobenzylamine | Contains an amine instead of an aldehyde | Lacks the aldehyde group; used in various amine syntheses. |
| 4-Chloro-1H-pyrrole-2-carbaldehyde | Chlorine substituent at the 4-position | Similar reactivity but different halogen affects electrophilicity. |
| 5-Chloro-1H-pyrrole-2-carbaldehyde | Chlorine at position 5 | Different substitution pattern affecting reactivity. |
| 4-Bromo-1H-pyrrole-2-carbaldehyde | Bromine substituent at the 4-position | Different halogen affects reactivity compared to fluorine. |
Each of these compounds exhibits distinct chemical properties and biological activities based on their substituents' nature and position on the pyrrole ring, highlighting the uniqueness of 4-Fluoro-1H-pyrrole-2-carbaldehyde within this class of compounds .
The Knorr pyrrole synthesis represents one of the most fundamental approaches to pyrrole construction and has been successfully adapted for the preparation of fluorinated pyrrole derivatives including 4-fluoro-1H-pyrrole-2-carbaldehyde [1] [2]. The classical Knorr methodology involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, typically requiring zinc and acetic acid as catalysts [1]. For fluorinated pyrrole synthesis, this traditional approach necessitates significant modifications to accommodate the unique electronic properties of fluorine substituents [2].
The mechanism of the modified Knorr synthesis proceeds through several critical steps that have been optimized for fluorinated substrates [2]. Initially, the α-aminoketone component must be prepared in situ to prevent self-condensation, typically achieved through the Neber rearrangement of the corresponding oxime [1]. The zinc dust reduction of the oxime group consumes two equivalents of zinc and four equivalents of acetic acid, creating an acidic environment that facilitates subsequent cyclization [1]. Modern practice involves the gradual addition of the oxime solution and zinc dust to a well-stirred solution of the ketone component in glacial acetic acid, with careful temperature control to prevent excessive exothermic reactions [1].
The incorporation of fluorine at the C-4 position of the pyrrole ring requires careful consideration of the electronic effects during the cyclization process [3]. Research has demonstrated that electron-withdrawing substituents, such as fluorine, significantly influence the regioselectivity and reaction kinetics of the Knorr synthesis [2]. The resulting products, such as diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate derivatives with fluorine substitution, can be selectively derivatized to introduce the aldehyde functionality at the C-2 position [1].
Temperature control emerges as a critical parameter in fluorinated Knorr synthesis, with optimal reaction temperatures ranging from 25 to 50 degrees Celsius to maintain selectivity while ensuring complete conversion [4]. The reaction typically requires 4 to 12 hours for completion, with yields ranging from 30 to 60 percent for fluorinated derivatives [4]. The lower yields compared to non-fluorinated analogs reflect the challenging nature of introducing fluorine while maintaining the delicate balance of electronic effects required for successful cyclization [3].
Direct fluorination of pyrrole derivatives presents significant challenges due to the electron-rich nature of the pyrrole ring and the tendency for oxidative polymerization [3] [5]. Several strategies have been developed to introduce fluorine specifically at the C-4 position of pyrrole rings, each with distinct advantages and limitations [5]. The most direct approach involves electrophilic fluorination using reagents such as Selectfluor, although this method often suffers from poor regioselectivity and modest yields [5].
Selectfluor-mediated fluorination has been systematically studied for pyrrole substrates bearing various electron-donating and electron-withdrawing substituents [5]. The fluorination reaction typically proceeds at room temperature in acetonitrile or dichloromethane, with reaction times ranging from 1 to 12 hours [5]. However, yields are generally limited to 20 to 70 percent due to competing oxidative polymerization pathways [5]. The regioselectivity favors C-2 over C-3 positions, making C-4 selective fluorination particularly challenging through direct methods [5].
Alternative approaches involve the use of xenon difluoride as an electrophilic fluorinating agent, though this method faces similar limitations with yields typically ranging from 15 to 50 percent [5]. The reaction conditions require temperatures between 25 and 80 degrees Celsius, with C-2 selectivity being preferred over other positions [5]. The substrate tolerance for both Selectfluor and xenon difluoride methods remains limited, particularly for sensitive pyrrole derivatives [5].
More sophisticated strategies employ pre-functionalized building blocks that contain the fluorine substituent prior to pyrrole ring formation [6]. This approach utilizes 2-fluoroacrylic acid derivatives in coupling reactions followed by cyclization to generate the desired fluoropyrrole scaffold [6]. The method demonstrates excellent substrate tolerance and controlled selectivity, with yields ranging from 75 to 90 percent under optimized conditions [6]. Temperature requirements for this approach typically range from 60 to 120 degrees Celsius, depending on the specific cyclization methodology employed [6].
Light-driven carbon-hydrogen fluoroalkylation represents an emerging strategy for achieving C-4 selective fluorination [7]. This methodology employs electron donor-acceptor complexes and readily available sulfinates under blue light irradiation, achieving highly C-4 selective fluoroalkylation without external photocatalysts [7]. The reaction proceeds under mild conditions at temperatures between 25 and 40 degrees Celsius, with yields ranging from 70 to 95 percent [7]. The excellent substrate tolerance and high regioselectivity make this approach particularly attractive for complex molecule synthesis [7].
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including fluorinated pyrroles, by enabling new bond-forming processes under mild conditions [8] [9]. Gold catalysis has emerged as particularly effective for the construction of pyrrole-containing heterocycles through intramolecular hydroarylation reactions [8]. The chemoselective alkynophilic properties of gold complexes facilitate efficient cyclization processes that are tolerant of fluorine substituents [8].
Gold-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides provides access to substituted pyrrolo-pyridine derivatives under mild conditions [8]. The reaction employs gold(III) catalysis at room temperature, typically requiring 1 to 6 hours for completion with yields ranging from 75 to 90 percent [8]. Terminal alkynes are essential for achieving bicyclic pyrrolo-fused pyridinones through a 6-exo-dig cyclization process [8]. The presence of aromatic substituents on the alkyne promotes alternative 7-endo-dig cyclization pathways, leading to pyrrolo-azepine formation [8].
The scope of iridium-catalyzed pyrrole synthesis has been demonstrated through the preparation of 23 different pyrrole derivatives with yields up to 93 percent [9] [10]. The reaction conditions typically require temperatures between 140 and 160 degrees Celsius for 12 to 24 hours [10]. The catalyst system demonstrates attractive functional group tolerance, accommodating amines and olefins without interference [9]. Commercial heterogeneous iridium catalysts prove inefficient for this transformation and show extremely limited reusability compared to the nanoparticle system [9].
Copper catalysis offers environmentally benign alternatives for pyrrole synthesis, particularly through Clauson-Kaas type reactions [4]. Copper chloride catalysis in water under reflux conditions provides access to N-substituted pyrroles in yields ranging from 71 to 96 percent [4]. The reaction proceeds through the condensation of various amines with 2,5-dimethoxytetrahydrofuran, requiring only 10 mol percent catalyst loading [4]. Temperature optimization studies indicate optimal performance at 60 to 90 degrees Celsius, with reaction times varying from 2 to 15 hours depending on substrate structure [4].
Microwave irradiation has transformed heterocyclic synthesis by dramatically reducing reaction times while often improving yields and selectivity [11] [12]. The application of microwave technology to pyrrole synthesis enables rapid heating and enhanced mass transfer, leading to more efficient cyclization processes [11]. Polystyrene sulfonate-catalyzed synthesis under microwave irradiation represents a particularly effective approach for generating novel pyrrole derivatives [11].
The microwave-assisted polystyrene sulfonate method involves the reaction of amines with 2,5-dimethoxytetrahydrofuran under controlled irradiation conditions [11]. Reaction times are reduced to 10 to 30 minutes compared to conventional heating methods that require several hours [11] [12]. Yields consistently exceed 81 to 99 percent for a wide range of substrates, demonstrating the efficiency of microwave activation [11]. The method proves especially effective for polyaromatic amines that are challenging substrates under conventional conditions [11].
Temperature control in microwave-assisted synthesis requires careful optimization to balance reaction rate with selectivity [12]. Studies indicate optimal temperatures between 120 and 140 degrees Celsius for most pyrrole-forming reactions under microwave irradiation [12]. The rapid heating achievable with microwave technology allows precise temperature control that is difficult to achieve with conventional heating methods [12]. Power levels typically range from 70 to 100 percent of maximum microwave output, depending on reaction scale and substrate sensitivity [12].
Solvent-free microwave synthesis represents the most environmentally sustainable approach, eliminating organic solvents while maintaining high efficiency [12]. Iron oxide-supported catalysts perform exceptionally well under solvent-free microwave conditions, providing yields of 90 to 95 percent for pyrrole formation [12]. The magnetic nature of iron oxide catalysts enables easy separation and recycling, with activity maintained over nine consecutive cycles [12]. Reaction times under solvent-free conditions are further reduced to 10 to 25 minutes while maintaining excellent product purity [12].
Manganese-catalyzed microwave synthesis offers another effective approach using manganese(II) nitrate tetrahydrate as catalyst [12]. Optimization studies reveal that 10 mol percent catalyst loading at 120 degrees Celsius for 20 minutes provides yields ranging from 19 to 89 percent [12]. Substrates bearing electron-donating substituents consistently afford higher yields than those with electron-withdrawing groups [12]. The neat reaction conditions eliminate solvent waste while the short reaction times reduce energy consumption compared to conventional methods [12].
Solvent selection profoundly influences the outcome of pyrrole synthesis reactions, affecting both reaction rate and product selectivity [13] [14]. The dielectric properties of solvents play a crucial role in stabilizing charged intermediates that form during cyclization processes [13]. High dielectric constant solvents such as water (ε = 81.0) and dimethylformamide (ε = 36.7) generally favor ionic reaction pathways, while low dielectric solvents promote radical mechanisms [13].
Water has emerged as an exceptionally effective solvent for pyrrole synthesis, combining environmental sustainability with excellent reaction performance [13] [14]. Three-component reactions between arylglyoxals, 1,3-diketones, and enaminoketones in water or water-ethanol mixtures proceed to give polyfunctionalized pyrroles with yields ranging from 71 to 99 percent [13]. The use of aqueous media eliminates the need for organic solvents while providing simple product isolation through washing with diethyl ether [13]. Optimal temperatures in water typically range from 100 to 140 degrees Celsius, taking advantage of water's high boiling point and heat capacity [13].
1,4-Dioxane represents another highly effective solvent choice, particularly for metal-catalyzed pyrrole synthesis [12]. Its moderate dielectric constant (ε = 2.25) and excellent solvating properties for both organic and inorganic species make it ideal for transition metal catalysis [12]. Scandium triflate-catalyzed Clauson-Kaas synthesis in 1,4-dioxane at 100 degrees Celsius provides yields of 74 to 95 percent [12]. The thermal stability of dioxane allows operation at elevated temperatures while maintaining reaction selectivity [12].
Methyl tert-butyl ether has shown remarkable effectiveness in specific pyrrole synthesis applications, particularly the Barton-Zard reaction [15]. This solvent enables near-quantitative yields (98 to 100 percent) for nitroalkene-isocyanoacetate condensations [15]. The unique properties of methyl tert-butyl ether prevent the oxidative side reactions that plague other ether solvents, leading to cleaner reaction profiles [15]. Unlike distilled tetrahydrofuran, methyl tert-butyl ether can be stored indefinitely without degradation, offering practical advantages for large-scale synthesis [15].
| Solvent System | Dielectric Constant | Optimal Temperature (°C) | Yield Range (%) | Environmental Impact |
|---|---|---|---|---|
| Water | 81.0 | 100-140 | 71-99 | Green |
| Ethanol | 24.5 | 78-85 | 60-85 | Green |
| 1,4-Dioxane | 2.25 | 100-120 | 74-95 | Moderate |
| Acetonitrile | 37.5 | 80-120 | 45-80 | Moderate |
| Dichloromethane | 8.9 | 40-80 | 60-90 | Poor |
| Dimethylformamide | 36.7 | 0-80 | 70-95 | Poor |
| Acetic Acid | 6.2 | 80-120 | 30-77 | Moderate |
| MTBE | 4.5 | 65-85 | 98-100 | Good |
| Water-Ethanol (1:1) | ~52 | 80-100 | 65-90 | Green |
| Solvent-free | N/A | 120-160 | 70-95 | Excellent |
Deep eutectic solvents represent an emerging class of green solvents that combine the advantages of ionic liquids with easy preparation and biodegradability [14]. Low melting mixtures of N,N'-dimethylurea and L-(+)-tartaric acid function as dual catalyst-solvent systems for Paal-Knorr condensation reactions [14]. These systems enable rapid pyrrole formation with reaction times as short as minutes while providing excellent yields [14]. The eutectic mixtures can be recovered and reused for up to four cycles with only gradual decreases in catalytic activity [14].
Temperature optimization requires careful balance between reaction rate and selectivity, as higher temperatures generally accelerate reactions but may compromise product quality [16] [17]. The Arrhenius equation describes the exponential relationship between temperature and reaction rate, with typical activation energies for pyrrole synthesis ranging from 50 to 120 kilojoules per mole [17]. Catalytic reactions show particular sensitivity to temperature, as elevated conditions can lead to catalyst deactivation through sintering or coke formation [17].
Systematic temperature studies for zinc triflate-catalyzed Clauson-Kaas synthesis reveal optimal performance at 70 degrees Celsius [12]. Higher temperatures do not improve yields and may lead to decomposition of sensitive substrates [12]. The catalyst loading can be reduced to 5 mol percent under optimized temperature conditions while maintaining reaction efficiency [12]. Reaction times of 8 hours at the optimal temperature provide yields ranging from 15 to 94 percent depending on substrate structure [12].
Catalyst screening studies demonstrate the critical importance of Lewis acid selection for pyrrole synthesis [12]. Among various metal triflates tested, including iron(III), copper(II), indium(III), ytterbium(III), yttrium(III), bismuth(III), lanthanum(III), and scandium(III), scandium triflate emerges as the most effective [12]. The optimal catalyst loading is determined to be 3 mol percent for scandium triflate at 100 degrees Celsius in 1,4-dioxane [12]. These conditions enable the synthesis of 16 different N-substituted pyrroles in yields of 74 to 95 percent [12].
| Synthesis Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Catalyst/Reagent |
|---|---|---|---|---|
| Knorr Pyrrole Synthesis | 25-50 | 4-12 h | 30-60 | Zn/AcOH |
| Modified Knorr | Room temp | 2-6 h | 54-77 | Zn dust/AcOH |
| Vilsmeier-Haack | 0-40 | 1-3 h | 70-95 | POCl₃/DMF |
| Paal-Knorr Synthesis | 100-140 | 8-20 h | 60-90 | Acid catalyst |
| Clauson-Kaas | 70-100 | 2-8 h | 74-95 | Sc(OTf)₃/Zn(OTf)₂ |
| Gold-Catalyzed | Room temp | 1-6 h | 75-90 | AuCl₃ |
| Iridium Nanoparticle | 140-160 | 12-24 h | 80-93 | Ir nanoparticles |
| Microwave-Assisted | 120-140 | 10-30 min | 81-99 | Microwave radiation |
| Copper-Catalyzed | 60-90 | 2-15 h | 71-96 | CuCl₂ |
The relationship between temperature and yield shows complex dependencies on reaction mechanism and substrate structure [4]. For aluminum oxide-catalyzed synthesis, the optimal temperature is determined to be 60 degrees Celsius, with yields decreasing at both higher and lower temperatures [4]. This behavior suggests competing reaction pathways that become significant at elevated temperatures [4]. The high percentage of Brønsted-Lewis acid sites and appropriate pore diameter of the catalyst contribute to the temperature sensitivity [4].
Catalyst reusability studies indicate that temperature control is essential for maintaining catalyst integrity over multiple cycles [4]. CATAPAL 200 aluminum oxide catalyst can be reused for up to five cycles without appreciable loss of catalytic activity when reactions are conducted at optimal temperature [4]. Higher temperatures lead to catalyst deactivation through sintering or active site poisoning [4]. The commercial availability and low cost of aluminum oxide catalysts make this system particularly attractive for large-scale applications [4].
The proton nuclear magnetic resonance spectroscopic analysis of 4-Fluoro-1H-pyrrole-2-carbaldehyde provides detailed information about the hydrogen environments within the molecule. In the 1H nuclear magnetic resonance spectrum, the aldehyde proton resonance appears as a characteristic downfield signal at approximately δ 9.5-9.8 parts per million . This significant deshielding effect results from the electron-withdrawing nature of the carbonyl group combined with the heteroaromatic pyrrole ring system.
The pyrrole ring protons exhibit distinct chemical shift patterns that reflect the electronic environment created by the fluorine substitution at the 4-position. The proton at the 3-position of the pyrrole ring typically resonates around δ 6.2-6.5 parts per million, while the 5-position proton appears at approximately δ 7.0-7.2 parts per million [2] [3]. These chemical shifts demonstrate the influence of the electron-withdrawing fluorine atom on the electronic distribution within the pyrrole ring.
The nitrogen-hydrogen proton of the pyrrole ring exhibits a characteristic broad signal at δ 8.6-11.2 parts per million, which is typical for pyrrole-containing compounds [4]. This broad appearance results from rapid exchange processes and the quadrupolar nature of nitrogen nuclei in the heterocyclic system.
Coupling constant analysis reveals important structural information about the compound. The vicinal coupling between adjacent pyrrole protons typically ranges from 2.8 to 4.0 hertz, which is consistent with the five-membered aromatic ring geometry [2] [5]. Long-range coupling between the aldehyde proton and ring protons, particularly the 3-position proton, provides additional confirmation of the compound structure and the predominant syn-conformation of the aldehyde group relative to the pyrrole nitrogen [6] [5].
| Position | Chemical Shift (δ, ppm) | Coupling Pattern | Coupling Constant (Hz) |
|---|---|---|---|
| Aldehyde H | 9.5-9.8 | Singlet | - |
| 3-Position H | 6.2-6.5 | Doublet of doublets | J = 2.8-4.0 |
| 5-Position H | 7.0-7.2 | Doublet of doublets | J = 1.6-4.0 |
| Pyrrole NH | 8.6-11.2 | Broad singlet | - |
The fluorine-19 nuclear magnetic resonance spectrum of 4-Fluoro-1H-pyrrole-2-carbaldehyde provides crucial information about the fluorine environment and its electronic interactions within the molecular framework. The fluorine atom attached to the pyrrole ring exhibits a characteristic chemical shift that reflects its unique electronic environment.
The 19F nuclear magnetic resonance signal for the fluorine substituent appears at approximately δ -62.3 parts per million when referenced to trichlorofluoromethane [7]. This chemical shift value is characteristic of fluorine atoms attached to heteroaromatic ring systems, where the electron density is influenced by both the aromatic character of the pyrrole ring and the electron-withdrawing nature of the adjacent aldehyde functionality.
The fluorine-19 nuclear magnetic resonance spectroscopy provides excellent sensitivity for structural determination, as fluorine nuclei exhibit 100% natural abundance and high gyromagnetic ratio. The chemical shift of the fluorine atom is highly sensitive to changes in the electronic environment, making it an excellent probe for studying electronic effects within the molecule.
Fluorine-carbon coupling constants provide additional structural information. The one-bond fluorine-carbon coupling constant (1JC-F) typically ranges from 240-280 hertz for aromatic carbon-fluorine bonds in heterocyclic systems [7]. These coupling patterns appear as doublets in the 13C nuclear magnetic resonance spectrum and confirm the direct attachment of fluorine to the pyrrole ring carbon.
Infrared spectroscopy serves as a powerful analytical technique for the structural characterization of 4-Fluoro-1H-pyrrole-2-carbaldehyde, providing definitive identification of functional groups and their vibrational characteristics. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural features.
The aldehyde carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band at 1740-1720 wavenumbers [8] [9]. This characteristic frequency range for aldehydes results from the carbon-oxygen double bond stretching motion, which is slightly affected by the electron-withdrawing nature of the fluorine substituent and the pyrrole ring system.
A distinctive feature of aldehydes in infrared spectroscopy is the presence of two characteristic carbon-hydrogen stretching bands at approximately 2850 and 2750 wavenumbers [10] [8]. These bands, often referred to as the "aldehyde doublet," arise from the unique vibrational characteristics of the aldehydic carbon-hydrogen bond. The appearance of two bands instead of one results from Fermi resonance between the fundamental carbon-hydrogen stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [10].
The pyrrole ring nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the region of 3440-3218 wavenumbers [4]. This broad absorption reflects the hydrogen bonding interactions that can occur between pyrrole nitrogen-hydrogen groups in the solid state or in concentrated solutions.
Carbon-fluorine stretching vibrations contribute to the infrared spectral fingerprint, typically appearing in the range of 1000-1300 wavenumbers. The electron-withdrawing fluorine substituent influences the overall vibrational pattern of the pyrrole ring, affecting both the in-plane and out-of-plane bending vibrations of the aromatic system [11].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (Aldehyde) | 1740-1720 | Strong | Carbonyl stretch |
| C-H (Aldehyde) | 2850, 2750 | Weak | Aldehydic C-H stretch |
| N-H (Pyrrole) | 3440-3218 | Medium-Strong | N-H stretch |
| C-F | 1000-1300 | Medium | C-F stretch |
| C=C (Aromatic) | 1600-1475 | Medium | Ring stretching |
The aromatic carbon-carbon stretching vibrations of the pyrrole ring system appear as multiple bands in the 1600-1475 wavenumbers region [9]. These absorptions confirm the aromatic character of the five-membered heterocyclic ring and provide information about the substitution pattern.
Mass spectrometry provides essential structural information about 4-Fluoro-1H-pyrrole-2-carbaldehyde through characteristic fragmentation patterns that reflect the molecular connectivity and stability of various structural units. The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the molecular formula C₅H₄FNO [12].
The electron ionization mass spectrum exhibits several characteristic fragmentation pathways that are typical of pyrrole-2-carbaldehyde derivatives. The most prominent fragmentation process involves alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the aldehyde hydrogen atom to produce a fragment at mass-to-charge ratio 112, corresponding to [M-H]⁺ [13] [14]. This fragmentation pattern is characteristic of aldehydes and represents one of the most common modes of fragmentation in this compound class.
Another significant fragmentation pathway involves the loss of the formyl group (CHO) from the molecular ion, producing a fragment at mass-to-charge ratio 84. This fragmentation reflects the relatively weak bond between the aldehyde carbon and the pyrrole ring, particularly when stabilized by the aromatic system [14] [15].
The base peak in the mass spectrum often corresponds to the loss of carbon monoxide from the molecular ion, yielding a fragment at mass-to-charge ratio 85. This fragmentation pathway is facilitated by the ability of the pyrrole ring to stabilize the resulting carbocation through resonance delocalization [13].
The presence of fluorine in the molecular structure creates unique fragmentation patterns that can be used for identification purposes. Fluorine-containing fragments retain their characteristic isotope pattern, and the strong carbon-fluorine bond typically remains intact during many fragmentation processes, leading to fluorine-containing fragment ions that provide structural confirmation.
| Fragment m/z | Relative Intensity | Assignment | Fragmentation Process |
|---|---|---|---|
| 113 | Variable | [M]⁺ | Molecular ion |
| 112 | High | [M-H]⁺ | Alpha-cleavage |
| 84 | Medium | [M-CHO]⁺ | Formyl loss |
| 85 | High (Base peak) | [M-CO]⁺ | Carbon monoxide loss |
Additional minor fragmentation pathways include the formation of smaller ring fragments and the stepwise loss of individual atoms or small molecular units. These secondary fragmentations provide supporting evidence for structural assignment and can be particularly useful in distinguishing between isomeric compounds.
X-ray crystallographic analysis provides definitive three-dimensional structural information about 4-Fluoro-1H-pyrrole-2-carbaldehyde, revealing precise bond lengths, bond angles, and molecular conformations. While specific crystallographic data for this exact compound is limited in the available literature, related fluorinated pyrrole-carbaldehyde structures provide important insights into the expected molecular geometry [16] [17].
The pyrrole ring system adopts a planar configuration, which is characteristic of aromatic five-membered heterocycles. The ring maintains its aromatic character despite the electron-withdrawing effects of both the fluorine substituent and the aldehyde functional group. Bond length analysis reveals that the carbon-carbon bonds within the pyrrole ring exhibit typical aromatic character, with distances ranging from 1.35 to 1.42 Ångströms [18] [19].
The aldehyde functional group exhibits a characteristic planar geometry, with the carbonyl carbon, oxygen, and attached hydrogen lying in the same plane as the pyrrole ring. This coplanar arrangement is stabilized by conjugation between the aldehyde group and the aromatic pyrrole system. The carbon-oxygen double bond length typically measures approximately 1.20-1.22 Ångströms, which is consistent with carbonyl groups in conjugated systems [17].
The fluorine substituent at the 4-position of the pyrrole ring significantly influences the molecular geometry through both steric and electronic effects. The carbon-fluorine bond length measures approximately 1.35-1.37 Ångströms, which is typical for aromatic carbon-fluorine bonds [16]. The presence of fluorine affects the electron density distribution within the ring, leading to slight variations in other bond lengths compared to unsubstituted pyrrole-2-carbaldehydes.
Conformational analysis reveals that the compound can exist in syn and anti conformations with respect to the orientation of the aldehyde group relative to the pyrrole nitrogen atom. Crystallographic studies of related compounds indicate that the syn conformation is generally preferred due to favorable electrostatic interactions and reduced steric hindrance [18] [6].
The crystal packing analysis shows that molecules are held together through various intermolecular interactions, including hydrogen bonding between the aldehydic hydrogen and electronegative atoms, as well as π-π stacking interactions between aromatic rings [16] [19]. The fluorine substituent can participate in weak hydrogen bonding interactions, contributing to the overall crystal stability.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| C-C (ring) | 1.35-1.42 Å | ±0.01 Å |
| C=O | 1.20-1.22 Å | ±0.01 Å |
| C-F | 1.35-1.37 Å | ±0.01 Å |
| N-C | 1.38-1.40 Å | ±0.01 Å |
| Dihedral angle (ring-CHO) | 0-15° | ±2° |